7H-Purin-7-amine
Description
The compound "7H-Purin-7-amine" refers to a purine derivative where the amine group (-NH₂) is attached to the 7-position of the purine ring. Instead, the data focuses on closely related purine and heterocyclic amines with substitutions at positions 2, 6, or other sites (e.g., pyrazolo-pyrimidines, pyrrolo-pyrimidines). These compounds share structural similarities with purine bases like adenine and guanine, which are critical to nucleic acid biochemistry. Below, we analyze structurally analogous compounds and their properties based on available evidence.
Properties
CAS No. |
58200-40-1 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
purin-7-amine |
InChI |
InChI=1S/C5H5N5/c6-10-3-9-5-4(10)1-7-2-8-5/h1-3H,6H2 |
InChI Key |
SUGQPUDMEGECTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7H-Purin-7-amine can be synthesized through various methods. One common approach involves the methylation of adenine. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7H-Purin-7-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like ammonia and various amines are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution can produce a range of substituted purines .
Scientific Research Applications
7H-Purin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in DNA and RNA structures, as well as its potential effects on genetic processes.
Mechanism of Action
The mechanism of action of 7H-Purin-7-amine involves its interaction with nucleic acids. It can incorporate into DNA and RNA, potentially affecting their structure and function. This incorporation can lead to mutations or other genetic changes, which are of particular interest in cancer research . The compound’s effects are mediated through its interaction with specific molecular targets, including enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7H-Purin-6-amine Derivatives
These compounds are adenine analogs with the amine group at position 6. Key examples include:
- 7-Methyl-7H-Purin-6-amine (CAS 935-69-3):
7H-Purin-2-amine (2-Aminopurine)
- Molecular formula : C₅H₅N₅
Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives
These heterocyclic analogs replace the purine core with a pyrazolo-pyrimidine scaffold. Examples from include:
- Compound 35a (N,3-Diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine): Synthesis: Ethanol-mediated reaction followed by filtration/drying. Characterization: Confirmed via NMR and MS .
- Compound 35b (3-(3-Fluorophenyl)-N-phenyl derivative):
Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Key features include:
- Structural flexibility: Substituents like cyclopropylmethyl or morpholinoethyl groups improve target binding .
- Synthesis : Suzuki-Miyaura coupling and palladium-catalyzed reactions .
Structural and Functional Comparison
Molecular Properties
*Data for 7-methyl-7H-Purin-6-amine . †Estimated based on , and 13.
Biological Activity
7H-Purin-7-amine, commonly known as adenine, is a purine derivative with significant biological activity. Its molecular formula is CHN, and it plays a crucial role in various biological processes, including genetic coding and energy transfer. This article delves into the biological activities of adenine, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Adenine functions primarily through its incorporation into nucleic acids (DNA and RNA) and its role in energy metabolism as part of adenosine triphosphate (ATP). The following are key mechanisms by which adenine exhibits biological activity:
- Nucleotide Metabolism : Adenine is a substrate for nucleotide synthesis and metabolism. It interacts with enzymes such as adenosine deaminase, influencing DNA repair and replication processes.
- Cell Signaling : As a component of ATP, adenine is integral to cellular energy transfer and signaling pathways that regulate cell growth, differentiation, and apoptosis.
- Enzyme Inhibition : Adenine acts as a competitive inhibitor for certain enzymes involved in nucleotide metabolism, thereby modulating metabolic pathways critical for cellular function.
Therapeutic Applications
Research has indicated that adenine and its derivatives possess potential therapeutic properties, particularly in oncology and virology:
- Anticancer Properties : Studies have shown that adenine derivatives can inhibit the activity of receptor tyrosine kinases such as EGFR and HER2, which are implicated in the proliferation of cancer cells. For instance, a series of 6, 7-disubstituted 7H-purine analogues were designed to act as dual inhibitors targeting these receptors, leading to G2/M cell cycle arrest and apoptosis in breast cancer cell lines .
- Antiviral Activity : Adenine derivatives are being explored for their ability to combat viral infections. Their structural similarity to nucleobases allows them to interfere with viral replication processes.
Case Studies
-
EGFR/HER2 Dual Inhibition :
- A study synthesized twelve 6, 7-disubstituted 7H-purines that showed significant inhibitory effects on SKBR3 breast cancer cells. The compounds induced apoptosis through selective inhibition of EGFR/HER2 pathways .
- The IC50 values for these compounds were determined using MTT assays, demonstrating their effectiveness in reducing cell viability.
- Antimycobacterial Activity :
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique aspects of various adenine derivatives:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 7-Methyl-7H-purin-6-amine | Methyl group at position 7 | Increased lipophilicity; potential for enhanced activity |
| 6-Amino-7-methylpurine | Amino group at position 6 | Distinct functional groups affecting activity |
| N-Methyl-7H-purin-6-amine | Methyl group at position N7 | Acts as a competitive inhibitor in nucleotide metabolism |
| 2-Amino-6-methylpurine | Amino group at position 2 | Different reactivity compared to adenine |
This comparative analysis underscores the importance of structural modifications in enhancing the biological activity of purines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
